molecular formula C25H17Cl2N3O B2712829 (5Z)-N-[(2,4-dichlorophenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine CAS No. 338399-87-4

(5Z)-N-[(2,4-dichlorophenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine

Cat. No.: B2712829
CAS No.: 338399-87-4
M. Wt: 446.33
InChI Key: LYNJBAONZIQJKE-JVCXMKTPSA-N
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Description

(5Z)-N-[(2,4-dichlorophenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-N-[(2,4-dichlorophenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine typically involves multiple steps. One common method involves the reaction of 1,3-indanedione-derived donor-acceptor cyclopropanes with phenylhydrazine in the presence of catalytic amounts of scandium trifluoromethanesulfonate . This reaction leads to the formation of indeno[1,2-c]pyridazine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5Z)-N-[(2,4-dichlorophenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of (5Z)-N-[(2,4-dichlorophenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine is not well-documented. like many heterocyclic compounds, it is likely to interact with various molecular targets, such as enzymes or receptors, through specific binding interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (5Z)-N-[(2,4-dichlorophenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine apart from these similar compounds is its specific substitution pattern and the presence of the oxime group. These structural features could confer unique chemical reactivity and biological activity, making it a valuable compound for further study.

Properties

IUPAC Name

(Z)-N-[(2,4-dichlorophenyl)methoxy]-3-(4-methylphenyl)indeno[1,2-c]pyridazin-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2N3O/c1-15-6-8-16(9-7-15)23-13-21-24(29-28-23)19-4-2-3-5-20(19)25(21)30-31-14-17-10-11-18(26)12-22(17)27/h2-13H,14H2,1H3/b30-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNJBAONZIQJKE-JVCXMKTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=NOCC5=C(C=C(C=C5)Cl)Cl)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4/C(=N/OCC5=C(C=C(C=C5)Cl)Cl)/C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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